Retusin (Standard)

Cosmeceutical Melanogenesis Tyrosinase inhibition

Retusin is the fully methoxylated (4× OMe) quercetin reference standard essential for SAR-driven cosmeceutical and ADME programs. Its 2.0–3.6× longer elimination half-life vs. lower PMFs makes it the benchmark for chronic exposure modeling. In B16F10 melanocytes, it outperforms Texasin in cellular melanogenesis inhibition, enabling cell-permeability SAR. Paired with pachypodol, it validates photosynthetic target engagement in herbicide discovery. Procure with 8-O-methylretusin and calycosin to systematically dissect hMAO-B isoform selectivity.

Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
CAS No. 1245-15-4
Cat. No. B192262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetusin (Standard)
CAS1245-15-4
SynonymsQuercetin-3,7,3',4'-tetramethyl ether
Molecular FormulaC19H18O7
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC
InChIInChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3
InChIKeyHHGPYJLEJGNWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Retusin (CAS 1245-15-4): Analytical Reference Standard for Polymethoxylated Flavonoid Research and Procurement


Retusin (Quercetin-3,3',4',7-tetramethylether, CAS 1245-15-4) is an O-methylated flavonol within the broader flavonoid class, bearing four methoxy substitutions at the 3, 7, 3', and 4' positions of the quercetin scaffold [1]. It occurs naturally in Talinum triangulare, Origanum vulgare, Dalbergia retusa, and other plant species [2][3]. As a fully methoxylated derivative of quercetin, Retusin exhibits physicochemical properties distinct from its hydroxylated parent and related polymethoxylated flavonoids, making it a critical reference compound for structure-activity relationship (SAR) studies, pharmacokinetic investigations of methoxylation patterns, and cosmeceutical development programs targeting melanogenesis and oxidative stress pathways [4][5].

Retusin (1245-15-4): Why In-Class Polymethoxylated Flavonoids Cannot Be Interchanged


Polymethoxylated flavonoids (PMFs) constitute a structurally diverse class wherein the number and position of methoxy groups critically modulate lipophilicity, metabolic stability, and target engagement profiles [1]. Even closely related PMFs differing by a single methoxy substitution (e.g., kumatakenin with two methoxy groups, pachypodol with three, Retusin with four) exhibit markedly divergent pharmacokinetic behaviors—as demonstrated by elimination half-lives spanning from 30 to 107 minutes in vivo [2]. Furthermore, within isoflavone SAR series, compounds with identical methoxylation patterns but distinct core scaffolds (e.g., Retusin vs. Texasin) display inverted activity hierarchies between cell-free enzymatic assays and cellular phenotypic readouts, underscoring that generic substitution based solely on compound class would introduce uncontrolled experimental variables and irreproducible biological outcomes [3].

Retusin (1245-15-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Retusin Exhibits Superior Cellular Melanogenesis Inhibition Relative to Texasin Despite Weaker Cell-Free Tyrosinase Inhibition

In a direct head-to-head comparison of 25 synthetic isoflavones, Texasin (20) demonstrated the most potent inhibition of mushroom tyrosinase in a cell-free assay (IC50 = 14.9 ± 4.5 μM). However, Retusin (17) exhibited the most efficient inhibition of both cellular melanin formation and intracellular anti-tyrosinase activity in B16F10 murine melanoma cells [1][2]. This inversion of activity ranking between isolated enzyme and cellular assays underscores Retusin's superior cell permeability or differential subcellular targeting relative to Texasin, a critical consideration for functional cosmeceutical screening where cellular efficacy is the relevant endpoint.

Cosmeceutical Melanogenesis Tyrosinase inhibition

Retusin Demonstrates Prolonged Elimination Half-Life in Vivo Compared to Less-Methoxylated Flavonoid Analogs

A comparative pharmacokinetic study in rats evaluated three polymethoxylated flavonoids differing only in methoxy group count. Retusin (four methoxy groups) exhibited an elimination half-life (t½) of 106.9 ± 26 min (low dose) and 134.6 ± 34.7 min (high dose), substantially exceeding that of kumatakenin (two methoxy groups; 30 ± 11.6 min low dose, 54.5 ± 16.5 min high dose) and pachypodol (three methoxy groups; 39.4 ± 19.5 min low dose, 33.8 ± 10 min high dose) [1]. The 2.0- to 3.6-fold longer half-life of Retusin correlates with increased methoxylation and consequent enhanced metabolic stability, establishing a clear structure-pharmacokinetic relationship.

Pharmacokinetics Drug metabolism ADME

8-O-Methylretusin Is a Potent and Selective hMAO-B Inhibitor; Retusin Serves as the Essential Parent Scaffold Reference

While Retusin itself has not been reported as a potent hMAO-B inhibitor, its 8-O-methylated derivative (8-O-methylretusin) exhibits potent and selective hMAO-B inhibition with IC50 = 0.23 μM and a selectivity index of 81.3 versus hMAO-A [1]. Calycosin, a structurally distinct isoflavone, showed comparable hMAO-B potency (IC50 = 0.24 μM) but with a substantially higher selectivity index of 293.8 [1]. This differential selectivity profile highlights that subtle structural modifications (8-O-methylation of Retusin vs. calycosin scaffold) produce divergent selectivity windows, making Retusin the essential baseline comparator for SAR campaigns optimizing hMAO-B selectivity.

Neuropharmacology MAO-B inhibition Structure-activity relationship

Retusin Demonstrates Moderate Free-Radical-Scavenging Activity; 6-Hydroxydaidzein Is the Benchmark Potency Comparator

Among 25 synthetic isoflavones evaluated, 6-hydroxydaidzein (2) was identified as the most potent free-radical scavenger with SC50 values of 11.3 ± 0.3 μM (ABTS·+) and 9.4 ± 0.1 μM (DPPH·) [1]. Retusin (17) exhibited potent free-radical-scavenging capacity, though quantitative SC50 values were not explicitly reported in the comparative dataset [1][2]. This establishes 6-hydroxydaidzein as the high-potency benchmark, with Retusin positioned as a structurally distinct comparator for evaluating how methoxylation pattern modulates antioxidant efficacy.

Antioxidant Free radical scavenging DPPH ABTS

Retusin Is a Weak Inhibitor of ATP Synthesis; Pachypodol Exhibits Stronger Activity

Comparative evaluation of flavonoid effects on ATP synthesis revealed that Retusin acts as a weak inhibitor of ATP synthesis, whereas the closely related trimethoxylated flavonoid pachypodol exhibited the most potent activity with an I50 value of 51 μM in thylakoid assays [1]. The differential inhibitory potency correlates with methoxylation pattern—pachypodol's 5,4'-dihydroxy-3,7,3'-trimethoxy substitution versus Retusin's 5-hydroxy-3,7,3',4'-tetramethoxy configuration—illustrating that additional methoxylation at the 4' position (Retusin) attenuates ATP synthesis inhibition compared to the free 4'-hydroxyl (pachypodol).

ATPase inhibition Mitochondrial function Herbicide

Retusin (1245-15-4) Procurement-Driven Research and Industrial Application Scenarios


Cosmeceutical Discovery: Cellular Melanogenesis Screening

Retusin is the preferred reference compound for cellular melanogenesis inhibition assays in B16F10 melanocytes, where it outperforms Texasin in functional cellular activity despite weaker cell-free tyrosinase inhibition [1][2]. Procurement of Retusin alongside Texasin enables SAR studies to identify structural features governing cell permeability and intracellular target engagement in skin-whitening agent development.

Pharmacokinetic Profiling of Polymethoxylated Flavonoids

Retusin serves as the high-methoxylation reference standard (four methoxy groups) for ADME studies correlating methoxy substitution count with metabolic stability and elimination half-life [3]. Its 2.0- to 3.6-fold longer half-life relative to kumatakenin and pachypodol makes it the benchmark for evaluating chronic exposure models where extended compound residence is required.

Structure-Activity Relationship Studies for hMAO-B Inhibitor Development

Retusin is the essential parent scaffold reference for SAR campaigns optimizing hMAO-B inhibitor selectivity, as its 8-O-methylated derivative demonstrates potent and selective hMAO-B inhibition (IC50 = 0.23 μM, SI = 81.3) [4]. Procurement of Retusin, 8-O-methylretusin, and calycosin enables systematic dissection of structural determinants governing selectivity between MAO-A and MAO-B isoforms.

Herbicide Discovery: ATP Synthesis Inhibition Validation

Retusin functions as a structurally defined negative control (weak ATP synthesis inhibitor) for herbicide discovery programs evaluating polymethoxylated flavonoids as photosynthetic inhibitors [5]. Procurement of Retusin alongside pachypodol (I50 = 51 μM) provides a methoxylation-pattern SAR pair for validating target engagement assays in thylakoid systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retusin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.